4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide
CAS No.:
Cat. No.: VC14769632
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide -](/images/structure/VC14769632.png)
Specification
Molecular Formula | C17H19N5O2S |
---|---|
Molecular Weight | 357.4 g/mol |
IUPAC Name | 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylsulfanylphenyl)butanamide |
Standard InChI | InChI=1S/C17H19N5O2S/c1-24-17-10-9-15-20-19-14(22(15)21-17)7-4-8-16(23)18-12-5-3-6-13(11-12)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,23) |
Standard InChI Key | AQDJYFRVVNWXML-UHFFFAOYSA-N |
Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)SC)C=C1 |
Introduction
Chemical Structure and Molecular Features
Core Architecture and Substituent Analysis
The molecule comprises a triazolo[4,3-b]pyridazine core, a bicyclic system merging a triazole ring with a pyridazine moiety. Key substituents include:
-
A methoxy group (-OCH₃) at position 6 of the pyridazine ring.
-
A butanamide side chain terminating in a 3-(methylsulfanyl)phenyl group.
The methoxy group enhances electron density within the pyridazine ring, potentially influencing π-π stacking interactions with biological targets . The methylsulfanyl (-SMe) substituent on the phenyl ring introduces lipophilicity, which may improve membrane permeability but could also pose metabolic stability challenges.
Table 1: Structural Comparison with Patent Derivatives
Feature | Target Compound | Patent Example (WO2010092371A1) |
---|---|---|
Core Structure | Triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine |
Position 6 Substituent | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) |
Side Chain | Butanamide-linked aryl group | Piperidinyl/piperazinyl derivatives |
Bioactive Moieties | Amide, methylsulfanyl | Trifluoromethyl, heterocyclic amines |
Synthetic Routes and Optimization
Retrosynthetic Strategy
The synthesis likely follows a modular approach, as seen in analogous triazolo-pyridazine derivatives :
-
Core Formation: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazine precursors.
-
Functionalization: Introduction of the methoxy group via nucleophilic aromatic substitution or direct methylation.
-
Side-Chain Conjugation: Coupling the butanamide linker to the triazolo-pyridazine core using carbodiimide-mediated amide bond formation.
A critical challenge lies in achieving regioselectivity during triazole ring formation, as competing pathways may yield undesired isomers. Patent data suggests that microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) could enhance yield and purity .
Table 2: Hypothesized Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Cyclocondensation | Hydrazine hydrate, acetic acid, 100°C | Form triazolo[4,3-b]pyridazine core |
2 | Methoxylation | NaOMe, DMF, 60°C | Introduce methoxy group at position 6 |
3 | Amide Coupling | EDC/HOBt, DCM, rt | Attach butanamide side chain |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (estimated via computational models) is projected to be ~3.2, indicating moderate lipophilicity suitable for oral bioavailability. The amide group confers limited aqueous solubility, necessitating formulation strategies such as salt formation or nanoparticle dispersion.
Metabolic Stability
The methylsulfanyl group is susceptible to oxidative metabolism, potentially generating sulfoxide or sulfone metabolites. Cytochrome P450 enzymes (e.g., CYP3A4) are likely involved, as observed in structurally related sulfur-containing analogs .
Biological Activity and Mechanisms
Antimicrobial Activity
Triazole rings are known to disrupt fungal ergosterol biosynthesis. The compound’s ability to inhibit CYP51 (a key enzyme in ergosterol synthesis) warrants investigation, though this remains speculative without empirical data.
Applications in Drug Development
Lead Optimization
The compound’s multifunctional architecture positions it as a versatile scaffold for derivatization:
-
Methoxy Replacement: Substituting -OCH₃ with -CF₃ could enhance metabolic stability .
-
Side-Chain Modulation: Replacing the methylsulfanyl group with polar substituents (e.g., -OH, -COOH) may improve solubility.
Targeted Delivery Systems
Encapsulation in lipid-based nanoparticles could mitigate solubility limitations and reduce off-target effects, a strategy successfully employed for similar lipophilic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume